molecular formula C8H14ClNO4S B2916818 Methyl 2-(1-chlorosulfonylpiperidin-3-yl)acetate CAS No. 2309464-98-8

Methyl 2-(1-chlorosulfonylpiperidin-3-yl)acetate

Cat. No.: B2916818
CAS No.: 2309464-98-8
M. Wt: 255.71
InChI Key: DVKZOQOQPPSVCT-UHFFFAOYSA-N
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Description

Methyl 2-(1-chlorosulfonylpiperidin-3-yl)acetate: is a chemical compound with the molecular formula C8H14ClNO4S and a molecular weight of 255.72 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-chlorosulfonylpiperidin-3-yl)acetate typically involves the chlorosulfonylation of piperidine derivatives followed by esterification. One common method includes the reaction of piperidine with chlorosulfonic acid to introduce the chlorosulfonyl group. This intermediate is then reacted with methyl acetate under suitable conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1-chlorosulfonylpiperidin-3-yl)acetate can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

    Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding different piperidine derivatives.

    Oxidation Reactions: Oxidation can occur at the piperidine ring or the ester group, leading to the formation of different oxidized products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while reduction can produce a piperidine derivative without the chlorosulfonyl group.

Scientific Research Applications

Chemistry: In organic synthesis, Methyl 2-(1-chlorosulfonylpiperidin-3-yl)acetate can be used as an intermediate for the preparation of various piperidine derivatives. Its reactivity makes it a valuable building block for constructing complex molecules .

Biology and Medicine: Piperidine derivatives are known for their pharmacological activities. This compound could potentially be used in the development of new drugs targeting various biological pathways. Its derivatives may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial properties .

Industry: In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of Methyl 2-(1-chlorosulfonylpiperidin-3-yl)acetate is not well-documented. its reactivity suggests that it can interact with various molecular targets through nucleophilic substitution or other chemical reactions. The chlorosulfonyl group is a strong electrophile, making it reactive towards nucleophiles in biological systems .

Comparison with Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    Methyl 2-(1-sulfonylpiperidin-3-yl)acetate: Similar structure but without the chlorine atom.

    Methyl 2-(1-chloropiperidin-3-yl)acetate: Similar structure but without the sulfonyl group.

Uniqueness: Methyl 2-(1-chlorosulfonylpiperidin-3-yl)acetate is unique due to the presence of both the chlorosulfonyl and ester functional groups. This combination provides a distinct reactivity profile, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-(1-chlorosulfonylpiperidin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO4S/c1-14-8(11)5-7-3-2-4-10(6-7)15(9,12)13/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKZOQOQPPSVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCN(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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